molecular formula C12H23NO2 B2801655 Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate CAS No. 2248406-64-4

Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate

Cat. No. B2801655
CAS RN: 2248406-64-4
M. Wt: 213.321
InChI Key: JJYZNCCFQRNNPW-NXEZZACHSA-N
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Description

Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate, also known as EDP-420, is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a derivative of pyrrolidine and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is not fully understood. It is believed to act as a partial agonist at the nicotinic acetylcholine receptor, which can lead to both excitatory and inhibitory effects. It may also have effects on other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects:
Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its effects on the nicotinic acetylcholine receptor, it has been shown to have anti-inflammatory and analgesic effects. It may also have effects on other systems in the body, such as the cardiovascular and respiratory systems.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in lab experiments is its specificity for the nicotinic acetylcholine receptor. This makes it a useful tool for studying the mechanisms of addiction and other disorders that involve this receptor. However, one limitation is its relatively low potency, which may make it less effective in certain experiments.

Future Directions

There are several potential future directions for research on Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate. One area of interest is in the development of new pain medications based on its anti-inflammatory and analgesic effects. Another area of interest is in the study of addiction and substance abuse, particularly in the development of new treatments for these disorders. Additionally, further research is needed to fully understand the mechanism of action of Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate and its effects on other systems in the body.

Synthesis Methods

The synthesis of Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate involves several steps. First, pyrrolidine is reacted with ethyl chloroformate to form the ethyl ester of pyrrolidine-3-carboxylic acid. This intermediate is then reacted with 2,2-dimethylpropylamine to form Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Scientific Research Applications

Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have potential applications in scientific research. One area of interest is in the study of addiction and substance abuse. Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have a binding affinity for the nicotinic acetylcholine receptor, which is involved in the reward pathway of the brain. This receptor is also a target for drugs such as nicotine and cocaine, making Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate a potential tool for studying the mechanisms of addiction.
Another area of interest is in the study of pain and inflammation. Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. This makes it a potential candidate for the development of new pain medications.

properties

IUPAC Name

ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-15-11(14)10-8-13-7-9(10)6-12(2,3)4/h9-10,13H,5-8H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYZNCCFQRNNPW-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate

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